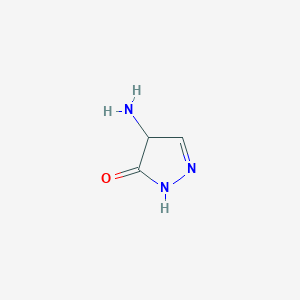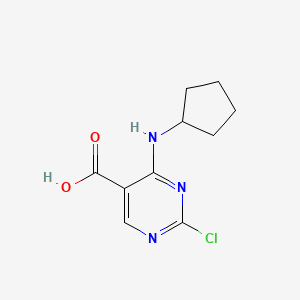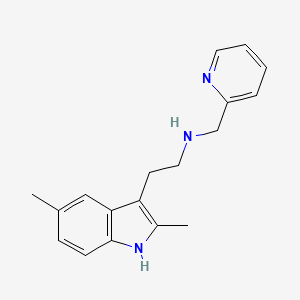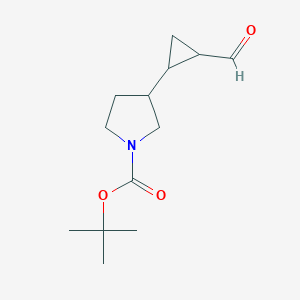
6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, methoxy, and tetrahydroisoquinoline groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Brom-8-methoxy-3-(1,2,3,4-Tetrahydroisochinolin-2-carbonyl)-2H-chromen-2-on kann durch einen mehrstufigen Prozess erreicht werden, der die folgenden Schlüsselschritte umfasst:
Bromierung: Einführung des Bromatoms an der 6. Position des Chromen-2-on-Rings.
Methoxylierung: Einführung der Methoxygruppe an der 8. Position.
Bildung der Tetrahydroisochinolin-Einheit: Synthese der Tetrahydroisochinolin-2-carbonylgruppe.
Kupplungsreaktion: Kupplung der Tetrahydroisochinolin-2-carbonylgruppe mit dem bromierten und methoxylierten Chromen-2-on.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der Synthesewege umfassen, um hohe Ausbeuten und Reinheit zu erreichen. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe oder der Tetrahydroisochinolin-Einheit.
Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe oder das Bromatom abzielen.
Substitution: Das Bromatom kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation ein Chinonderivat ergeben, während die Reduktion ein Hydroxy- oder Alkyl-Derivat erzeugen kann.
4. Wissenschaftliche Forschungsanwendungen
6-Brom-8-methoxy-3-(1,2,3,4-Tetrahydroisochinolin-2-carbonyl)-2H-chromen-2-on kann verschiedene wissenschaftliche Forschungsanwendungen haben, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Mögliche Verwendung als Sonde zur Untersuchung biologischer Pfade.
Medizin: Untersuchung seines therapeutischen Potenzials, insbesondere in Bereichen wie Antikrebs-, Entzündungshemmer- oder Neuroprotektionseffekten.
Industrie: Mögliche Anwendungen bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Brom-8-methoxy-3-(1,2,3,4-Tetrahydroisochinolin-2-carbonyl)-2H-chromen-2-on hängt von seinem spezifischen biologischen Ziel ab. Mögliche Mechanismen können umfassen:
Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
Wechselwirkung mit Rezeptoren: Modulation der Rezeptoraktivität, die zu Veränderungen der zellulären Signalübertragung führt.
DNA-Interkalation: Bindung an DNA und Beeinflussung der Genexpression.
Wissenschaftliche Forschungsanwendungen
6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its therapeutic potential, particularly in areas such as anti-cancer, anti-inflammatory, or neuroprotective effects.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-bromo-8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one would depend on its specific biological target. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
DNA Intercalation: Binding to DNA and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Brom-2H-chromen-2-on: Ein einfacheres Analog ohne die Methoxy- und Tetrahydroisochinolingruppen.
8-Methoxy-2H-chromen-2-on: Fehlt die Brom- und Tetrahydroisochinolingruppe.
3-(1,2,3,4-Tetrahydroisochinolin-2-carbonyl)-2H-chromen-2-on: Fehlen die Brom- und Methoxygruppen.
Einzigartigkeit
Die Einzigartigkeit von 6-Brom-8-methoxy-3-(1,2,3,4-Tetrahydroisochinolin-2-carbonyl)-2H-chromen-2-on liegt in der Kombination seiner funktionellen Gruppen, die im Vergleich zu seinen Analogen besondere chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C20H16BrNO4 |
|---|---|
Molekulargewicht |
414.2 g/mol |
IUPAC-Name |
6-bromo-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-8-methoxychromen-2-one |
InChI |
InChI=1S/C20H16BrNO4/c1-25-17-10-15(21)8-14-9-16(20(24)26-18(14)17)19(23)22-7-6-12-4-2-3-5-13(12)11-22/h2-5,8-10H,6-7,11H2,1H3 |
InChI-Schlüssel |
PIFIDDONOCPADB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)

![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)



![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)
![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)


![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)


